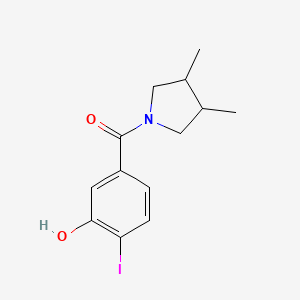![molecular formula C11H13FN2O3 B6631946 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid, also known as FMPMC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the amino acid leucine and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a range of biological effects, including the inhibition of tumor growth and the suppression of viral replication.
Biochemical and Physiological Effects:
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of angiogenesis. It has also been found to have antiviral and antimicrobial effects, making it a potential candidate for the development of new antiviral and antibiotic drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid is its ability to selectively target certain enzymes and proteins in the body, making it a potentially useful tool for studying these targets in a laboratory setting. However, its relatively complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Future Directions
There are several potential directions for future research on 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid, including:
1. Further studies on the mechanism of action of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid, in order to better understand its biological effects and potential applications.
2. Development of new synthetic methods for 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid that are more efficient and scalable, in order to make it more widely available for research.
3. Exploration of the potential use of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections.
4. Investigation of the potential use of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid as a tool for studying the activity of specific enzymes and proteins in the body, in order to gain a better understanding of their biological functions.
Synthesis Methods
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid can be synthesized through a multi-step process that involves the reaction of fluoro-2-pyridinecarboxylic acid with methylamine and isobutyl chloroformate. The resulting product is then further purified through recrystallization and column chromatography.
Scientific Research Applications
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have a range of biological activities, including antitumor, antiviral, and antimicrobial effects.
properties
IUPAC Name |
3-[(5-fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-7(11(16)17)6-14(2)10(15)9-4-3-8(12)5-13-9/h3-5,7H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMGCAITGEPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)



![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)


![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)
![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)
![2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid](/img/structure/B6631941.png)
![3-[(5-Fluoropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6631962.png)
![4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6631967.png)